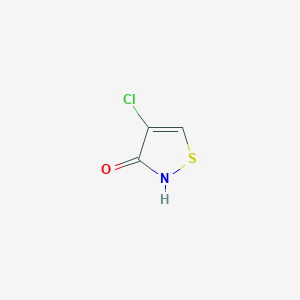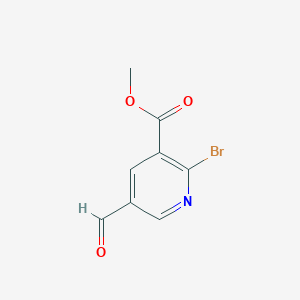
Methyl 2-bromo-5-formylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-formylnicotinate is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of nicotinic acid, featuring a bromine atom at the 2-position and a formyl group at the 5-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-formylnicotinate typically involves the bromination of methyl nicotinate followed by formylation. One common method includes:
Bromination: Methyl nicotinate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Formylation: The brominated product is then subjected to formylation using a formylating agent such as formic acid or a formyl chloride derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromo-5-formylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution: Products include substituted nicotinates with various functional groups.
Oxidation: The major product is Methyl 2-bromo-5-carboxynicotinate.
Reduction: The major product is Methyl 2-bromo-5-hydroxymethylnicotinate.
Coupling: The major products are biaryl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-formylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-5-formylnicotinate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 2-bromo-5-methoxynicotinate: Similar structure but with a methoxy group instead of a formyl group.
Methyl 2-bromo-5-carboxynicotinate: Similar structure but with a carboxyl group instead of a formyl group.
Methyl 2-bromo-5-hydroxymethylnicotinate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness: Methyl 2-bromo-5-formylnicotinate is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in organic synthesis and a candidate for various research applications.
Propiedades
Fórmula molecular |
C8H6BrNO3 |
|---|---|
Peso molecular |
244.04 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H6BrNO3/c1-13-8(12)6-2-5(4-11)3-10-7(6)9/h2-4H,1H3 |
Clave InChI |
DMLMJINJJWQTEW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=CC(=C1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


carbonyl]amino))amino)ethan-1-ol](/img/structure/B12852127.png)
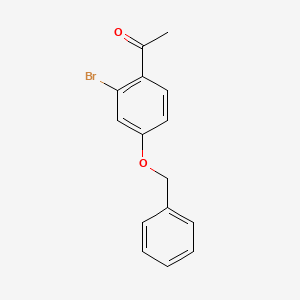
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)
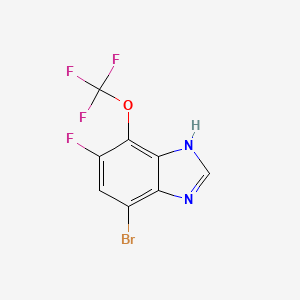
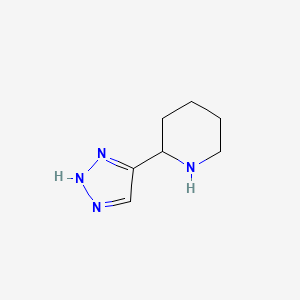
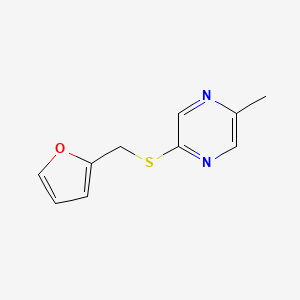
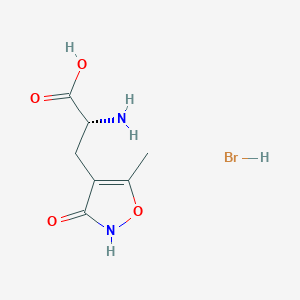
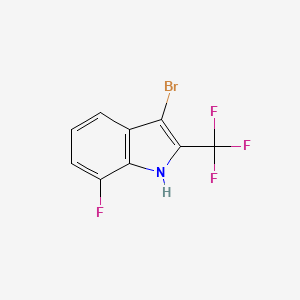
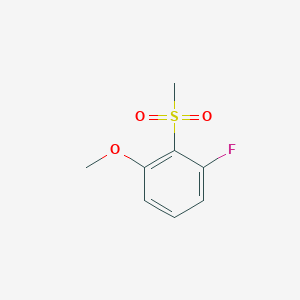

![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)


